1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. The initial step often includes the preparation of 2-methylimidazo[1,2-b]pyridazin-6-amine, which can be synthesized through the reaction of 2-aminopyridine with various reagents . This intermediate is then further reacted with other components such as piperidine and pyrazole derivatives under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Catalysts: Transition metal catalysts such as palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and antiviral properties.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in medicinal chemistry for the development of drugs targeting various diseases.
Uniqueness
1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one stands out due to its unique combination of heterocyclic rings, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C19H24N6O2/c1-14-12-25-17(21-14)4-5-18(22-25)27-13-16-6-10-23(11-7-16)19(26)15(2)24-9-3-8-20-24/h3-5,8-9,12,15-16H,6-7,10-11,13H2,1-2H3 |
InChI Key |
KCAREVASSAPTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C(C)N4C=CC=N4 |
Origin of Product |
United States |
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